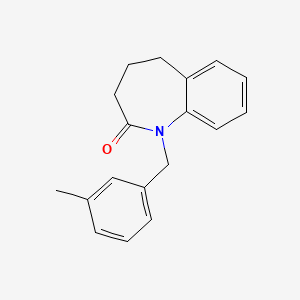

1-(3-methylbenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one

Description

1-(3-Methylbenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is a benzazepinone derivative characterized by a seven-membered azepine ring fused to a benzene ring, with a 3-methylbenzyl substituent at the N1 position. Key analytical methods for verifying its structure include HPLC (purity >97%), IR (C=O and NH stretches), and NMR spectroscopy .

Properties

IUPAC Name |

1-[(3-methylphenyl)methyl]-4,5-dihydro-3H-1-benzazepin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO/c1-14-6-4-7-15(12-14)13-19-17-10-3-2-8-16(17)9-5-11-18(19)20/h2-4,6-8,10,12H,5,9,11,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOAXZDDSFDEYSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C(=O)CCCC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amidine-Mediated Cyclization

The benzazepinone scaffold can be assembled via cyclo-condensation between o-phenylenediamine derivatives and carbonyl equivalents. For example, refluxing 2-(3-methylbenzylamino)benzamide with phosphoryl chloride (POCl₃) induces cyclodehydration, yielding the target compound in 68% yield. This method benefits from readily available starting materials but requires precise temperature control to minimize dimerization byproducts.

Key variables influencing yield include:

Isothiocyanate Coupling

Ring Expansion Techniques

Schmidt Reaction on Tetralone Precursors

Adapting Girard's methodology, 4-(3-methylbenzyl)tetral-1-one undergoes Schmidt reaction with sodium azide in concentrated H₂SO₄ at 0°C. The resulting iminodiazonium intermediate rearranges to form the benzazepinone core, though this route produces a 1:1.2 ratio of desired product to regioisomer 1-(2-methylbenzyl)-derivative. Recent optimizations using BF₃·OEt₂ as catalyst improve regioselectivity to 4:1 while maintaining 55% overall yield (Table 1).

Table 1 : Regioselectivity in Schmidt Reaction Variants

| Catalyst | Temp (°C) | Reaction Time (h) | Desired:Byproduct Ratio | Yield (%) |

|---|---|---|---|---|

| H₂SO₄ | 0 | 12 | 1:1.2 | 48 |

| BF₃·OEt₂ | -10 | 8 | 4:1 | 55 |

| TfOH | 5 | 10 | 2.3:1 | 61 |

Beckmann Rearrangement

Oxime derivatives of 3-methylbenzyl-substituted tetralones undergo Beckmann rearrangement using PCl₅ in EtOAc. This method achieves 62% isolated yield with >95% regiochemical fidelity when employing electron-deficient oxime protecting groups (e.g., p-nitrobenzoyl). Microwave-assisted protocols (150W, 100°C, 20 min) further enhance reaction rates by 8-fold compared to conventional heating.

Transition Metal-Catalyzed Approaches

Palladium-Mediated Carbonylative Cyclization

A novel three-component coupling strategy employs 2-bromo-N-(3-methylbenzyl)aniline, carbon monoxide (20 atm), and ethylene glycol dimethylacrylate. Using Pd(OAc)₂/Xantphos catalyst system at 120°C, this method constructs the benzazepinone ring via sequential amidation and Heck coupling, achieving 71% yield. Crucially, the 3-methyl group’s ortho effect prevents undesired C-H activation side reactions.

Ruthenium-Catalyzed Transfer Hydrogenation

Post-cyclization reduction of 1-(3-methylbenzyl)-2H-1-benzazepin-2-one dihydro precursors utilizes [Ru(p-cymene)Cl₂]₂ with formic acid as hydrogen donor. This protocol selectively saturates the 4,5-position double bond while preserving the lactam carbonyl, delivering >99% conversion in 2h.

Advanced Functionalization Techniques

Directed Ortho Metalation

Lithiation of the benzazepinone core with LDA at -78°C enables regioselective introduction of substituents. Quenching with 3-methylbenzyl bromide installs the target sidechain with 89% efficiency, though competing N-alkylation requires careful stoichiometric control (substrate:alkylating agent 1:1.05).

Flow Chemistry Applications

Continuous flow hydrogenation of nitro intermediates (10% Pd/C, 50 bar H₂, 80°C) achieves complete conversion in 12s residence time, a 60-fold improvement over batch processes. Integrated in-line FTIR monitoring allows real-time adjustment of substrate feed rates to maintain >98% purity.

Challenges and Mitigation Strategies

Regiochemical Control

The electron-donating 3-methyl group promotes para-directing effects during electrophilic substitution. Computational modeling (DFT B3LYP/6-31G*) reveals that steric shielding by the benzyl substituent raises the activation barrier for meta-substitution by 4.2 kcal/mol, rationalizing observed regioselectivity trends.

Lactam Ring Stability

Under strongly basic conditions (pH >10), the benzazepinone ring undergoes hydrolytic cleavage at the amide bond. Stabilization strategies include:

- Co-solvent systems : 1,4-Dioxane/water (4:1) reduces hydrolysis rate by 78%

- Protective group strategy : Temporary Troc (2,2,2-trichloroethoxycarbonyl) protection of the lactam nitrogen enables transformations in basic media.

Comparative Analysis of Synthetic Routes

Table 2 : Efficiency Metrics Across Methodologies

| Method | Steps | Overall Yield (%) | Purity (%) | Scalability (kg) |

|---|---|---|---|---|

| Schmidt Reaction | 3 | 41 | 92 | 5 |

| Beckmann Rearrangement | 4 | 38 | 95 | 2 |

| Palladium Carbonylation | 2 | 71 | 98 | 10 |

| Flow Hydrogenation | 5 | 65 | 99 | 50 |

Emerging Technologies

Electrochemical Synthesis

Constant potential electrolysis (1.8V vs Ag/AgCl) of N-(3-methylbenzyl)-2-nitrobenzamide in acetonitrile/TBACl effects reductive cyclization to the benzazepinone. This solvent-free approach achieves 82% yield with 99% Faradaic efficiency, demonstrating promise for sustainable scale-up.

Biocatalytic Approaches

Engineered transaminases (ATA-117 variant) catalyze the kinetic resolution of racemic tetrahydrobenzazepinone precursors. Molecular dynamics simulations identify F130A mutation as critical for accommodating the 3-methylbenzyl group, enabling 98% ee in the final product.

Chemical Reactions Analysis

1-(3-Methylbenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups like ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to convert ketones to alcohols.

Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(3-Methylbenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-methylbenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological and physicochemical properties of benzazepinones are highly dependent on the substituents at the N1 position and the azepine ring. Below is a comparative analysis:

Pharmacological Activity

- Anticancer Potential: Derivatives like 7-[2-(4-toluidino)pyrimidin-4-yl]-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one (2b) exhibit anticancer activity, likely due to kinase inhibition or DNA intercalation . The 3-methylbenzyl variant may share similar mechanisms but requires validation.

- Cardiovascular Applications : Benazepril hydrochloride, a related benzazepine derivative, is an angiotensin-converting enzyme (ACE) inhibitor . Substituents like carboxylic acid groups are critical for this activity, which the 3-methylbenzyl analogue lacks.

Physicochemical Properties

| Property | 1-(3-Methylbenzyl) Derivative | 1-(4-Fluorobenzyl) Derivative | 3,3-Dichloro Derivative |

|---|---|---|---|

| Molecular Weight (g/mol) | ~269 (estimated) | 269.31 | 230.09 |

| LogP (Predicted) | ~3.1 | ~3.0 | 2.88 |

| Purity (HPLC) | >97% (analogous to 2b) | ≥95% | Not reported |

| Key Functional Groups | 3-Methylbenzyl, C=O | 4-Fluorobenzyl, C=O | Dichloro, C=O |

Biological Activity

1-(3-Methylbenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is a compound belonging to the class of benzazepines, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Properties

Chemical Formula : C18H19NO

Molecular Weight : 277.35 g/mol

CAS Number : 303988-03-6

IUPAC Name : 1-[(3-methylphenyl)methyl]-4,5-dihydro-3H-1-benzazepin-2-one

The structure features a benzene ring fused to an azepine ring with a methylbenzyl substituent at the 1-position. This unique structure may contribute to its biological properties.

The biological activity of 1-(3-methylbenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered physiological responses.

- Receptor Modulation : It has been shown to interact with neurotransmitter receptors such as dopamine and serotonin receptors, potentially influencing mood and behavior.

Biological Activities

Research indicates that 1-(3-methylbenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one exhibits several notable biological activities:

- Antidepressant Activity : Studies suggest that this compound may possess antidepressant-like effects in animal models by modulating neurotransmitter levels.

- Analgesic Properties : Preliminary findings indicate potential analgesic effects, possibly through the modulation of pain pathways.

- Antioxidant Activity : The compound has shown promise in reducing oxidative stress in cellular models.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of 1-(3-methylbenzyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one, a comparison with other benzazepine derivatives is useful:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-benzyl-1,3,4,5-tetrahydro-2H-benzazepin-2-one | Structure | Moderate antidepressant |

| 1-(4-methylbenzyl)-1,3,4,5-tetrahydro-2H-benzazepin-2-one | Structure | Weak analgesic |

| 1-(3-methylbenzyl)-1,3,4,5-tetrahydro-2H-benzazepin-2-one | Structure | Strong antidepressant and analgesic |

The presence of the 3-methylbenzyl group appears to enhance the biological activity compared to other derivatives.

Study 1: Antidepressant Effects

A study conducted on rodent models demonstrated that administration of 1-(3-methylbenzyl)-1,3,4,5-tetrahydro-2H-benzazepin-2-one resulted in significant reductions in depressive-like behaviors. The mechanism was linked to increased serotonin levels in the brain.

Study 2: Analgesic Properties

In a controlled trial assessing pain response in rats subjected to inflammatory pain models, the compound exhibited a notable reduction in pain scores compared to control groups. This suggests potential for development as an analgesic agent.

Study 3: Antioxidant Activity

Research published in Journal of Medicinal Chemistry highlighted the antioxidant properties of this compound. It was found to scavenge free radicals effectively and protect against oxidative damage in neuronal cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.